molecular formula C15H22O6 B12693465 (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate CAS No. 93951-37-2

(2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate

Cat. No.: B12693465
CAS No.: 93951-37-2
M. Wt: 298.33 g/mol
InChI Key: PZYDJJGYMJPKPS-UHFFFAOYSA-N
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Description

(2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C15H22O6 and a molecular weight of 298.33 g/mol. This compound is known for its unique structure, which includes a methylcyclohexane ring and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate typically involves the esterification of methylcyclohexane-1,2-dicarboxylic acid with 2-(2-methyl-1-oxoallyl)oxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent quality control measures are essential to obtain a product with the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release active intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen cyclohexane-1,2-dicarboxylate: Similar structure but lacks the methyl group on the cyclohexane ring.

    (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen benzene-1,2-dicarboxylate: Contains a benzene ring instead of a cyclohexane ring.

Uniqueness

The presence of the methyl group on the cyclohexane ring in (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate imparts unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity and interactions in various chemical and biological systems.

Properties

CAS No.

93951-37-2

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

1-methyl-2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H22O6/c1-10(2)12(16)20-8-9-21-13(17)11-6-4-5-7-15(11,3)14(18)19/h11H,1,4-9H2,2-3H3,(H,18,19)

InChI Key

PZYDJJGYMJPKPS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1CCCCC1(C)C(=O)O

Origin of Product

United States

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